molecular formula C11H14FN B599121 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1203685-22-6

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B599121
CAS No.: 1203685-22-6
M. Wt: 179.238
InChI Key: YSFMMYRGACQSHQ-UHFFFAOYSA-N
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Description

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H14FN. It is a derivative of tetrahydroisoquinoline, which is a class of compounds known for their diverse biological activities and presence in various natural products

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Hydrogen gas and a suitable catalyst such as palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding nitrone.

    Reduction: Decahydroisoquinoline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other tetrahydroisoquinoline derivatives. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets .

Properties

IUPAC Name

7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFMMYRGACQSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=CC(=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745172
Record name 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203685-22-6
Record name 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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